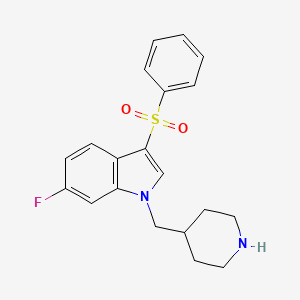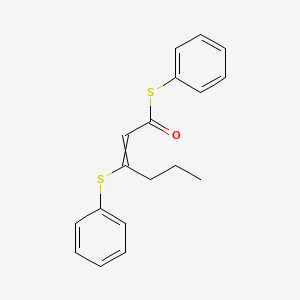
S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate: is an organic compound characterized by the presence of a phenyl group attached to a hex-2-enethioate backbone. This compound is notable for its unique structural features, which include a phenylsulfanyl group and a thioester linkage. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate typically involves the reaction of thiophenol with an appropriate hex-2-enethioate precursor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include thiophenol and various catalysts that facilitate the formation of the thioester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatographic techniques and the use of advanced reactors to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound may be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. Its reactivity with proteins and enzymes can provide insights into biochemical pathways.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs that target specific enzymes or receptors. Its ability to modulate biological activity makes it a candidate for drug discovery.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with active sites on enzymes, modulating their activity. Additionally, the compound’s thioester linkage can undergo hydrolysis, releasing active thiol groups that participate in further biochemical reactions.
Comparison with Similar Compounds
S-Phenyl 2-methylprop-2-enethioate: This compound shares a similar thioester linkage but differs in the structure of the carbon backbone.
S-Phenyl 3-(phenylsulfanyl)propanethioate: Similar in structure but with a different carbon chain length and positioning of the phenylsulfanyl group.
Uniqueness: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate is unique due to its specific combination of a phenylsulfanyl group and a hex-2-enethioate backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
845618-87-3 |
|---|---|
Molecular Formula |
C18H18OS2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
S-phenyl 3-phenylsulfanylhex-2-enethioate |
InChI |
InChI=1S/C18H18OS2/c1-2-9-17(20-15-10-5-3-6-11-15)14-18(19)21-16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3 |
InChI Key |
CTWNQWBTJJBKPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


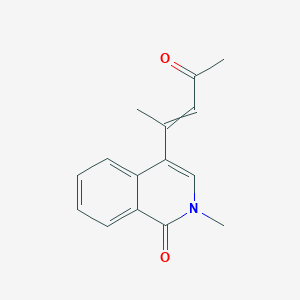
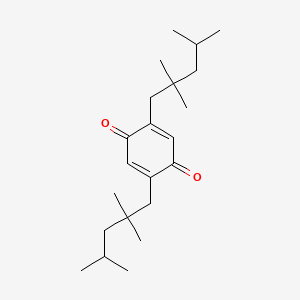
![3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one](/img/structure/B12532805.png)
![4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol](/img/structure/B12532810.png)
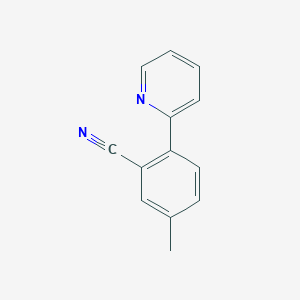
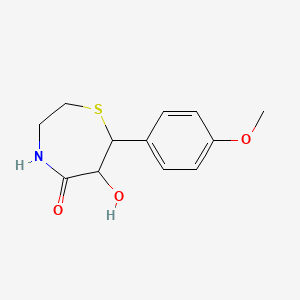
![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)
![O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate](/img/structure/B12532832.png)
![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)
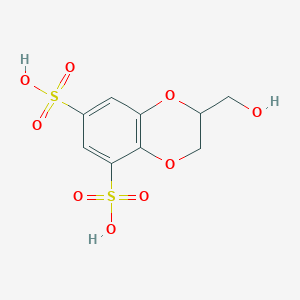
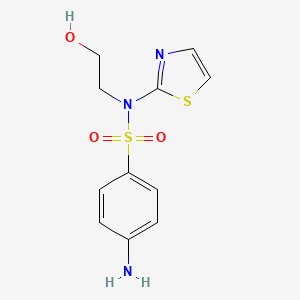
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
